molecular formula C21H25N3O2 B2826609 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea CAS No. 1203391-84-7

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea

Cat. No.: B2826609
CAS No.: 1203391-84-7
M. Wt: 351.45
InChI Key: QRRMDBLRXLCDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a broader class of chemicals known for their unique structural properties, making them of interest in the synthesis of fluorescent compounds and potential therapeutic agents. For instance, studies have demonstrated the synthesis of highly fluorescent compounds that can be attached to nucleosides, indicating potential applications in labeling and detecting nucleic acids (S. Singh & Ramendra K. Singh, 2006).

Potential Therapeutic Applications

Research has identified tetrahydroisoquinoline derivatives, including compounds with urea functionalities, as selective antagonists for specific receptors such as the Transient Receptor Potential Melastatin 8 (TRPM8), suggesting their use in treating conditions like prostate cancer by inhibiting cell proliferation (L. De Petrocellis et al., 2016). Additionally, isoquinoline and quinazoline urea derivatives have been investigated for their binding to human adenosine receptors, highlighting the potential for developing new pharmacological agents (J. V. van Muijlwijk-Koezen et al., 2000).

Fluorescence and Detection Applications

The structural motifs related to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea have been utilized in the synthesis of compounds for fluorescence studies and as precursors for labeled oligonucleotides, indicating their utility in biochemical assays and molecular biology research (S. Singh & Ramendra K. Singh, 2006).

Anticancer and Receptor Antagonism

The exploration of tetrahydroisoquinoline derivatives for their selective inhibition of TRPM8 channels presents a novel approach to prostate cancer treatment, providing a clear example of how these compounds could be leveraged in medicinal chemistry to address specific health conditions (L. De Petrocellis et al., 2016).

Properties

IUPAC Name

1-(4-methylphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14(2)20(25)24-12-4-5-16-8-11-18(13-19(16)24)23-21(26)22-17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRMDBLRXLCDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.